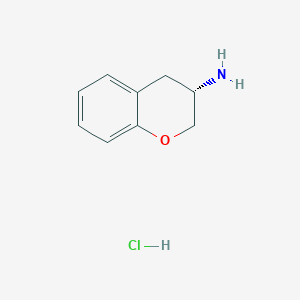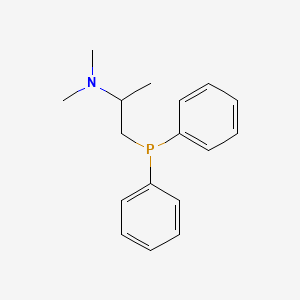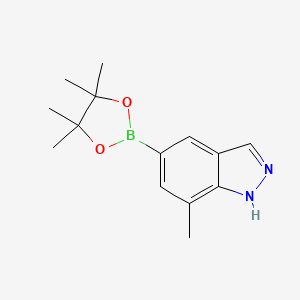
GSK3368715 3HCl
Descripción general
Descripción
GSK3368715 (EPZ019997) 3HCl es un inhibidor de metiltransferasas de arginina de proteínas de tipo I, activo por vía oral, reversible y no competitivo con la S-adenosil-L-metionina. Es conocido por su fuerte actividad anticancerígena y su capacidad para alterar el uso de exones al producir un cambio en los estados de metilación de arginina .
Métodos De Preparación
La preparación de GSK3368715 (EPZ019997) 3HCl implica varias rutas sintéticas y condiciones de reacción. El compuesto se sintetiza a través de una serie de reacciones químicas que incluyen el uso de reactivos y catalizadores específicos. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del compuesto, asegurando que cumpla con los estándares necesarios para la investigación científica .
Análisis De Reacciones Químicas
GSK3368715 (EPZ019997) 3HCl se somete a varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes específicos, temperaturas y catalizadores. Los principales productos formados a partir de estas reacciones se analizan típicamente para garantizar las propiedades químicas y la actividad biológica deseadas .
Aplicaciones Científicas De Investigación
GSK3368715 (EPZ019997) 3HCl tiene una amplia gama de aplicaciones de investigación científica. Se utiliza ampliamente en química, biología, medicina e industria. En química, se utiliza para estudiar los efectos de la inhibición de las metiltransferasas de arginina de proteínas. En biología, se utiliza para investigar el papel de la metilación de arginina en los procesos celulares. En medicina, se está explorando su potencial como agente anticancerígeno. En la industria, se utiliza en el desarrollo de nuevos compuestos terapéuticos .
Mecanismo De Acción
El mecanismo de acción de GSK3368715 (EPZ019997) 3HCl implica la inhibición de las metiltransferasas de arginina de proteínas de tipo I. Esta inhibición conduce a un cambio en los estados de metilación de arginina, lo que a su vez altera el uso de exones. Los objetivos moleculares y las vías involucradas incluyen PRMT1, PRMT3, PRMT4, PRMT6 y PRMT8. La fuerte actividad anticancerígena del compuesto se atribuye a su capacidad para alterar estas vías moleculares .
Comparación Con Compuestos Similares
GSK3368715 (EPZ019997) 3HCl es único en su capacidad para inhibir múltiples metiltransferasas de arginina de proteínas con alta especificidad y potencia. Los compuestos similares incluyen otros inhibidores de PRMT, como GSK3326595, que también se dirige a PRMT5. GSK3368715 (EPZ019997) 3HCl destaca por su gama más amplia de objetivos y su fuerte actividad anticancerígena .
Propiedades
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2.3ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFPGRMCKLUHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide](/img/structure/B3028477.png)
![Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)](/img/structure/B3028478.png)
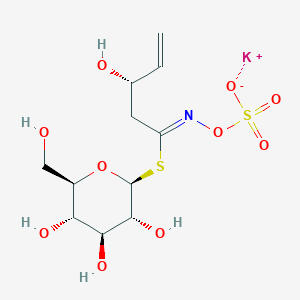
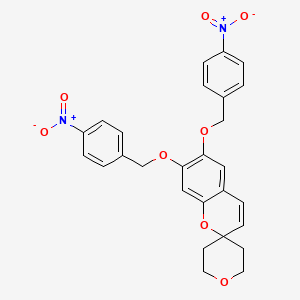



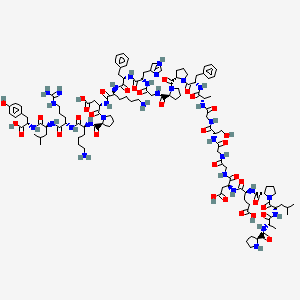
![(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028486.png)
